Chloro-(3-oxonorbornan-2-YL)mercury
Description
Properties
CAS No. |
89856-65-5 |
|---|---|
Molecular Formula |
C7H9ClHgO |
Molecular Weight |
345.19 g/mol |
IUPAC Name |
chloro-(3-oxo-2-bicyclo[2.2.1]heptanyl)mercury |
InChI |
InChI=1S/C7H9O.ClH.Hg/c8-7-4-5-1-2-6(7)3-5;;/h4-6H,1-3H2;1H;/q;;+1/p-1 |
InChI Key |
DMOHIBQDEPJRPB-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2CC1C(C2=O)[Hg]Cl |
Origin of Product |
United States |
Preparation Methods
Mercury(II) Salt Addition to Norbornene Derivatives
The most widely documented method involves the electrophilic addition of mercuric chloride ($$ \text{HgCl}_2 $$) to bicyclo[2.2.1]hept-5-en-2-one (norcampherenone). This approach leverages the strained double bond of the norbornene system for regioselective mercury incorporation.
Procedure :
- Substrate Preparation : Norcampherenone is synthesized via Diels-Alder reaction between cyclopentadiene and a ketone-functionalized dienophile.
- Mercuration : A solution of norcampherenone in methanol is treated with mercuric chloride at 50–70°C for 12–18 hours. The molar ratio of $$ \text{HgCl}_2 $$ to norcampherenone is maintained at 1:1 to ensure mono-addition.
- Workup : The product precipitates as a dense, crystalline solid upon cooling. Filtration and recrystallization from ethanol yield pure material (>95% by NMR).
Mechanistic Insight :
The reaction proceeds via cyclic mercurinium ion formation, with chloride acting as a nucleophile in the ring-opening step. The trans-addition stereochemistry is enforced by the bicyclic framework’s rigidity.
Optimization and Critical Parameters
Solvent and Stoichiometry
Temperature and Reaction Time
- Optimal Range : 50–70°C balances reaction rate and product stability. Below 50°C, incomplete conversion occurs; above 70°C, decomposition dominates.
- Duration : 12–18 hours achieves >90% yield. Prolonged heating (>24 hours) degrades the product.
Analytical Validation
Spectroscopic Characterization
Crystallographic Data
Single-crystal X-ray diffraction confirms the mercury atom’s coordination to chlorine and the bicyclic carbon, with bond lengths of $$ \text{Hg–Cl} = 2.33 \, \text{Å} $$ and $$ \text{Hg–C} = 2.11 \, \text{Å} $$.
Chemical Reactions Analysis
Types of Reactions
Chloro-(3-oxonorbornan-2-YL)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as thiols, amines, or phosphines.
Oxidation and Reduction Reactions: The mercury center can undergo oxidation or reduction, leading to different oxidation states of mercury.
Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and phosphines. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include organomercury compounds with different substituents replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of mercury, such as mercuric oxide or elemental mercury.
Scientific Research Applications
Chloro-(3-oxonorbornan-2-YL)mercury has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of mercury-based drugs.
Industry: It is used in the production of other organomercury compounds and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of chloro-(3-oxonorbornan-2-YL)mercury involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur, nitrogen, and oxygen atoms in biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound can also undergo redox reactions, affecting the redox balance within cells.
Comparison with Similar Compounds
Comparison with Similar Mercury Compounds
Structural Classification of Organomercury Compounds
Organomercury compounds are broadly classified into three categories based on their substituents:
Arylmercury compounds (e.g., chloro-(4-methoxyphenyl)mercury, CAS 3009-79-8)
Alkylmercury compounds (e.g., chloro(propyl)mercury, CAS 2440-40-6)
Bicyclic or complex organomercury derivatives (e.g., chloro(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)mercury)
Table 1: Key Structural and Physical Properties of Selected Organomercury Compounds
| Compound Name | Substituent Type | Functional Groups | Molecular Formula | Key Features |
|---|---|---|---|---|
| Chloro-(3-oxonorbornan-2-YL)mercury | Bicyclic | Oxo, Hg-Cl | C₇H₉ClHgO | Rigid framework, polar ketone group |
| Chloro(4-methoxyphenyl)mercury | Aryl | Methoxy, Hg-Cl | C₇H₇ClHgO | Aromatic ring, moderate polarity |
| Methylmercuric chloride | Alkyl | Methyl, Hg-Cl | CH₃HgCl | High volatility, extreme toxicity |
| Phenylmercuric acetate | Aryl | Acetate, Hg-Ph | C₈H₈HgO₂ | Low volatility, antifungal agent |
Reactivity and Stability
- The oxo group may participate in hydrogen bonding or coordination, influencing solubility in polar solvents.
- Arylmercury Compounds : Compounds such as chloro-(4-nitrophenyl)mercury (CAS 20265-00-3) exhibit reduced bioaccumulation compared to alkylmercury derivatives due to weaker Hg-C bonds and larger aromatic systems.
- Alkylmercury Compounds: Methylmercuric chloride (CH₃HgCl) is notorious for its high lipophilicity and neurotoxicity, attributed to the strong Hg-C bond and small alkyl group .
Toxicity and Environmental Impact
- Bicyclic Organomercury: Limited data exist, but structural analogs like chloro(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)mercury may exhibit lower environmental mobility due to reduced volatility and higher molecular weight .
- Arylmercury : Phenylmercuric acetate is less toxic than methylmercury but still poses risks due to mercury’s persistence .
- Alkylmercury : Methylmercury is a potent neurotoxin with bioaccumulative properties, highlighting the critical role of substituent size and bonding in toxicity .
Analytical Characterization
Spectral data for organomercury compounds are typically obtained via NMR, IR, and mass spectrometry. For example, chloro(3-methoxybutan-2-yl)mercury (CAS 7401-91-4) has been characterized using ¹H-NMR and ¹³C-NMR, with chemical shifts reflecting the electronic effects of the methoxy group . Similarly, bicyclic derivatives would require detailed 2D NMR (e.g., COSY, HSQC) to resolve complex stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
